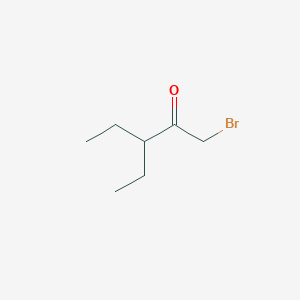
1-Bromo-3-ethylpentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-ethylpentan-2-one is an organic compound with the molecular formula C7H13BrO. It is a brominated ketone, characterized by the presence of a bromine atom attached to the first carbon and an ethyl group attached to the third carbon of a pentan-2-one backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-3-ethylpentan-2-one can be synthesized through the bromination of 3-ethylpentan-2-one. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of hydrobromic acid (HBr) in the presence of a suitable solvent and catalyst can also be employed for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3-ethylpentan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or ethanol.
Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) in aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination Reactions: Formation of alkenes such as 3-ethylpent-2-ene.
Reduction: Formation of 3-ethylpentan-2-ol.
Aplicaciones Científicas De Investigación
1-Bromo-3-ethylpentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-ethylpentan-2-one primarily involves its reactivity as a brominated ketone. The bromine atom makes the compound susceptible to nucleophilic attack, facilitating various substitution and elimination reactions. The carbonyl group (C=O) also plays a crucial role in its reactivity, allowing for reduction and other transformations .
Comparación Con Compuestos Similares
1-Bromo-3-methylbutan-2-one: Similar structure but with a methyl group instead of an ethyl group.
1-Bromo-2-pentanone: Lacks the ethyl group, making it less sterically hindered.
3-Bromo-2-pentanone: Bromine attached to the third carbon instead of the first.
Uniqueness: 1-Bromo-3-ethylpentan-2-one is unique due to the presence of both a bromine atom and an ethyl group, which influence its reactivity and steric properties. This combination makes it a valuable intermediate for synthesizing a variety of complex organic molecules .
Propiedades
Fórmula molecular |
C7H13BrO |
|---|---|
Peso molecular |
193.08 g/mol |
Nombre IUPAC |
1-bromo-3-ethylpentan-2-one |
InChI |
InChI=1S/C7H13BrO/c1-3-6(4-2)7(9)5-8/h6H,3-5H2,1-2H3 |
Clave InChI |
QWALMOOMARWFNY-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


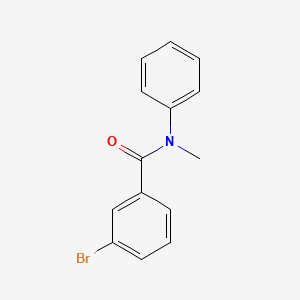
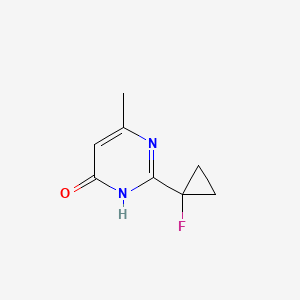
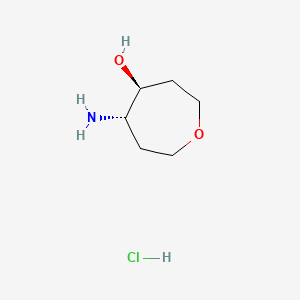
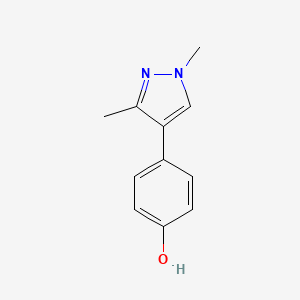
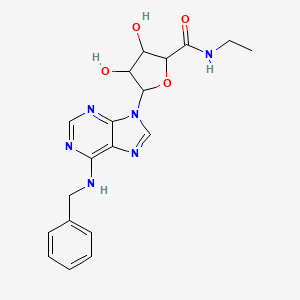
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-chloro-3-iodo-, 1,1-dimethylethyl ester](/img/structure/B13897898.png)
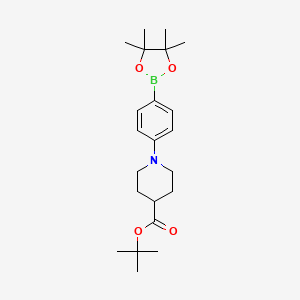
![2-[[(2,4-Dimethylphenyl)methylamino]methyl]aniline](/img/structure/B13897907.png)
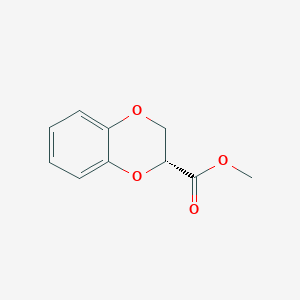
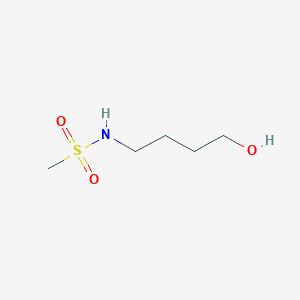
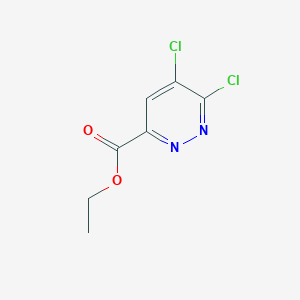
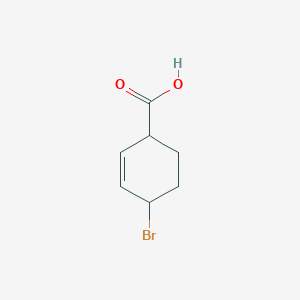
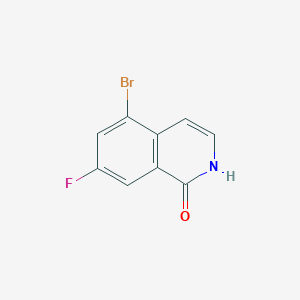
![6-Bromo-2-chloro-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13897937.png)
